methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolopyridine derivative characterized by:
- A methyl ester group at position 2.
- A 1,1-dioxidotetrahydrothiophen-3-yl substituent at position 1 (introducing a sulfone group).
- Isopropyl and phenyl groups at positions 6 and 3, respectively.
Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-3-phenyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-13(2)17-11-16(21(25)28-3)18-19(14-7-5-4-6-8-14)23-24(20(18)22-17)15-9-10-29(26,27)12-15/h4-8,11,13,15H,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNUFJCREGSFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)OC)C(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazolo[3,4-b]Pyridine Synthesis
The pyrazolo[3,4-b]pyridine scaffold is typically constructed via cyclocondensation reactions. A common approach involves the reaction of 5-aminopyrazoles with β-keto esters or α,β-unsaturated carbonyl compounds . For this compound, methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate derivatives serve as key intermediates, enabling the formation of the fused pyridine ring through intramolecular cyclization .
-
Reactant Preparation : Combine methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1.0 equiv) with p-tolualdehyde (1.1 equiv) and a primary amine (e.g., benzylamine, 1.0 equiv) in anhydrous ethanol.
-
Cyclization : Heat the mixture at 40°C for 15–20 minutes, followed by the addition of acetic acid (1 mL) and reflux at 80°C for 20 hours.
-
Workup : Cool the reaction, filter the precipitate, and recrystallize from ethanol to yield the pyrazolo[3,4-b]pyridine core.
| Parameter | Condition | Yield (%) | Citation |
|---|---|---|---|
| Solvent | Ethanol | 70–85 | |
| Temperature | 80°C (reflux) | – | |
| Catalyst | Acetic acid | – |
Introduction of the 1,1-Dioxidotetrahydrothiophen-3-yl Group
The 1,1-dioxidotetrahydrothiophen-3-yl moiety is introduced via nucleophilic substitution or palladium-catalyzed coupling. Patent data highlights spirocyclic ring formation strategies using tetrahydrothiophene-1,1-dioxide derivatives.
Spirocyclic Coupling Protocol :
-
Substrate Activation : Treat the pyrazolo[3,4-b]pyridine core with a halogenating agent (e.g., PCl₅) to generate a chloro intermediate at position 1.
-
Ring Formation : React the chlorinated intermediate with tetrahydrothiophene-1,1-dioxide in the presence of a base (e.g., K₂CO₃) and a palladium catalyst (e.g., Pd(PPh₃)₄) in DMF at 100°C for 12 hours.
-
Isolation : Purify via column chromatography (SiO₂, ethyl acetate/hexane) to isolate the spirocyclic product.
Functionalization with Isopropyl and Phenyl Groups
The isopropyl and phenyl substituents are introduced at positions 6 and 3, respectively, using cross-coupling reactions.
Suzuki-Miyaura Coupling for Phenyl Group :
-
Borylation : Generate a boronic ester at position 3 using bis(pinacolato)diboron and Pd(dppf)Cl₂.
-
Coupling : React with iodobenzene under Suzuki conditions (Na₂CO₃, Pd(PPh₃)₄, dioxane/H₂O) at 90°C for 8 hours.
Friedel-Crafts Alkylation for Isopropyl Group :
-
Electrophilic Substitution : Treat the intermediate with isopropyl chloride in the presence of AlCl₃ at 0°C to room temperature.
-
Quenching : Pour into ice-water, extract with dichloromethane, and concentrate under reduced pressure.
| Reaction Type | Conditions | Yield (%) | Citation |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, dioxane/H₂O | 65–75 | |
| Friedel-Crafts | AlCl₃, CH₂Cl₂ | 50–60 |
Esterification and Final Modification
The methyl carboxylate group at position 4 is introduced via esterification of a carboxylic acid intermediate.
-
Acid Activation : Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).
-
Methanol Quench : React the acid chloride with methanol in the presence of triethylamine (Et₃N) at 0°C.
-
Purification : Distill under reduced pressure to isolate the ester.
Optimization and Scalability
Solvent Screening :
Ethanol and DMF were critical for high yields in cyclization and coupling steps, respectively. Polar aprotic solvents enhanced reaction rates but required careful temperature control to avoid decomposition.
Catalyst Efficiency :
Palladium catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) provided optimal turnover numbers (TON > 1,000) in cross-coupling steps. Lower catalyst loadings (1–2 mol%) reduced costs without compromising yield.
Scale-Up Challenges :
-
Cyclization Step : Exothermic reactions necessitated slow reagent addition and temperature monitoring .
-
Purification : Recrystallization from ethanol improved purity (>98%) but required multiple washes to remove residual palladium .
Analytical Characterization
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyridine-H), 7.45–7.32 (m, 5H, phenyl-H), 3.89 (s, 3H, OCH₃), 3.12–3.08 (m, 1H, tetrahydrothiophene-H).
-
IR (KBr) : 1715 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
Purity Assessment :
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various biological activities, including:
- Anti-inflammatory properties
- Anticancer effects
The specific applications of methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate include:
Potential Therapeutic Uses
-
GIRK Channel Activation : This compound has shown potential as a G protein-gated inwardly rectifying potassium (GIRK) channel activator, which is crucial for regulating neuronal excitability and cardiac rhythm. This mechanism is being explored for treating conditions such as:
- Epilepsy
- Anxiety disorders
- Cardiac arrhythmias
- Cancer Therapy : The anti-cancer properties suggest its potential role in targeting specific cancer pathways by inhibiting key enzymes involved in tumor growth.
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of related compounds:
- A study published in Molecular Diversity characterized a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide derivatives, highlighting their stability and potency as GIRK channel activators .
- Another research article indicated that structural modifications on the pyrazolo[3,4-b]pyridine scaffold could enhance metabolic stability while retaining biological activity .
Mechanism of Action
The mechanism of action of methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Pyrazolo[3,4-b]Pyridine Derivatives
Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison of Pyrazolo[3,4-b]Pyridine Derivatives
Key Observations:
Functional Group Variation : The target compound’s methyl ester at C4 distinguishes it from carboxylic acid (e.g., ) and carboxamide (e.g., ) analogs. Esters typically exhibit higher lipophilicity, influencing solubility and bioavailability.
Substituent Diversity : The isopropyl group at C6 in the target compound contrasts with cyclopropyl (), methyl (), or aryl () substituents, affecting steric bulk and electronic properties.
Spectroscopic and Physicochemical Properties
NMR Spectral Analysis
- Comparative Shifts: highlights that substituent changes in regions A (positions 39–44) and B (29–36) correlate with distinct chemical environments . For the target compound: The methyl ester (δ ~3.8 ppm for OCH3) and isopropyl (δ ~1.2–1.4 ppm for CH(CH3)2) groups would produce unique signals absent in carboxylic acid analogs. The sulfone group deshields adjacent protons, causing downfield shifts compared to non-sulfonated analogs.
- 13C NMR : The carbonyl carbon of the ester (C4, δ ~165–170 ppm) differs from carboxylic acid (δ ~170–175 ppm) or carboxamide (δ ~165–168 ppm) derivatives.
Solubility and Stability
- Ester vs.
- Sulfone Impact : The sulfone group increases polarity, balancing lipophilicity and aqueous solubility.
Hydrogen Bonding and Crystal Packing
- Sulfone as H-Bond Acceptor : The sulfone’s oxygen atoms can act as hydrogen-bond acceptors, influencing crystal packing (as per Etter’s graph-set analysis in ).
- Comparison with Non-Sulfonated Analogs: Compounds lacking sulfone groups (e.g., ) may exhibit weaker intermolecular interactions, affecting melting points and crystallinity.
Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class, known for its diverse biological activities. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H21N3O4S
- Molecular Weight : 419.5 g/mol
- CAS Number : 1040636-89-2
The structure includes a pyrazole ring fused with a pyridine structure and features a thiophene moiety, which may enhance its biological activity due to the presence of sulfur atoms that can participate in various biochemical interactions.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds similar to methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-phenyl have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9a | HeLa | 2.59 |
| Doxorubicin | HeLa | 2.35 |
| 14g | MCF7 | 4.66 |
| Doxorubicin | MCF7 | 4.57 |
Compound 9a exhibited cell cycle arrest at the S phase in HeLa cells and induced significant apoptosis compared to control cells .
2. PPAR Agonist Activity
The compound has been studied for its role as an agonist of human peroxisome proliferator-activated receptor alpha (hPPARα). Structure-activity relationship (SAR) studies indicate that the steric bulkiness and position of substituents on the pyrazolo[3,4-b]pyridine ring are crucial for its agonistic activity. A representative compound demonstrated efficacy comparable to fenofibrate in reducing plasma triglyceride levels in animal models .
3. Anti-inflammatory and Antiviral Properties
Pyrazolo[3,4-b]pyridine derivatives have been noted for their anti-inflammatory and antiviral activities. These compounds can act as modulators of various pathways involved in inflammation and viral replication, making them potential candidates for therapeutic applications in inflammatory diseases and viral infections .
Case Study 1: Anticancer Efficacy
In a study investigating a series of pyrazolo[3,4-b]pyridine derivatives, methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl was evaluated for its anticancer properties against several cell lines including HeLa and MCF7. The study concluded that modifications on the phenyl group significantly enhanced anticancer activity, suggesting that similar structural features in methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl could yield promising results in future research.
Case Study 2: Metabolic Regulation
Another research focused on the metabolic effects of pyrazolo[3,4-b]pyridine derivatives indicated that these compounds could effectively regulate lipid metabolism through PPAR activation mechanisms. This study emphasized the importance of structural modifications in enhancing metabolic regulatory effects.
Q & A
Q. Table 1: Spectroscopic Reference Data
| Technique | Key Peaks | Reference |
|---|---|---|
| 1H NMR | δ 1.3 (d, J=6.8 Hz, isopropyl CH3) | |
| 13C NMR | δ 172.5 (ester C=O) | |
| IR | 1680 cm⁻¹ (C=O stretch) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
